molecular formula C13H17BrN2O3 B15056371 2-(2-((4-Bromophenoxy)methyl)morpholino)acetamide

2-(2-((4-Bromophenoxy)methyl)morpholino)acetamide

Cat. No.: B15056371
M. Wt: 329.19 g/mol
InChI Key: AOHPAGAPNHUZED-UHFFFAOYSA-N
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Description

2-(2-((4-Bromophenoxy)methyl)morpholino)acetamide is a synthetic organic compound featuring a bromophenoxy group linked via a methylene bridge to a morpholino ring, which is further connected to an acetamide moiety.

Properties

Molecular Formula

C13H17BrN2O3

Molecular Weight

329.19 g/mol

IUPAC Name

2-[2-[(4-bromophenoxy)methyl]morpholin-4-yl]acetamide

InChI

InChI=1S/C13H17BrN2O3/c14-10-1-3-11(4-2-10)19-9-12-7-16(5-6-18-12)8-13(15)17/h1-4,12H,5-9H2,(H2,15,17)

InChI Key

AOHPAGAPNHUZED-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC(=O)N)COC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Bromophenoxy)methyl)morpholino)acetamide typically involves the reaction of 4-bromophenol with formaldehyde to form 4-bromophenoxymethyl alcohol. This intermediate is then reacted with morpholine to form 2-(2-((4-Bromophenoxy)methyl)morpholino)ethanol. Finally, the ethanol derivative is converted to the acetamide by reacting with acetic anhydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Bromophenoxy)methyl)morpholino)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove the bromine atom, forming a phenoxy derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted morpholinoacetamides depending on the nucleophile used.

Scientific Research Applications

2-(2-((4-Bromophenoxy)methyl)morpholino)acetamide is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2-((4-Bromophenoxy)methyl)morpholino)acetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The morpholino ring provides stability and enhances the compound’s binding affinity. The acetamide group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or biological targets:

Morpholino-Containing Derivatives

Compounds with morpholino substituents are often explored for their pharmacokinetic and pharmacodynamic profiles. For example:

  • 2-((3-cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide: This derivative, part of a CD73 inhibitor series, demonstrated complete adenosine-mediated immune suppression reversion at 100 μM. Its morpholino groups enhance solubility and allosteric binding to CD73, a key enzyme in tumor microenvironment regulation .
  • 2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide: This compound (MW: 497.63) features a sulfonamide group and morpholino-phenylacetamide core.

Key Insight: Morpholino groups improve solubility and modulate enzyme interactions, but scaffold variations (e.g., thiopyridine vs. phenylacetamide) dictate target specificity .

Bromophenoxy/Methylphenoxy Acetamides

Bromophenoxy groups are associated with lipophilicity and halogen bonding. Notable analogs include:

  • Crystallographic studies highlight its planar conformation, which may influence receptor binding .
  • 2-(2-Bromo-4-methylphenoxy)acetamide (CAS 102066-01-3): A simpler analog lacking the morpholino ring (MW: 244.09). Its reduced complexity may limit solubility but enhance synthetic accessibility for industrial applications .

Key Insight: Bromophenoxy groups enhance lipophilicity and halogen bonding, but the absence of morpholino or additional substituents impacts bioavailability and target engagement .

Indolin-3-ylidene Acetamides

Derivatives with indole-based scaffolds (e.g., (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide ) exhibit distinct electronic profiles due to conjugated systems. These compounds show moderate activity (reported values: 5.797–5.408), possibly linked to their planar, aromatic structures enhancing DNA intercalation or kinase inhibition .

Key Insight: Conjugated systems in indolin-3-ylidene analogs may broaden therapeutic applications but diverge mechanistically from bromophenoxy-morpholino derivatives .

Critical Analysis of Divergences

  • Morpholino vs. Non-Morpholino Derivatives: Morpholino-containing compounds (e.g., ) exhibit enhanced solubility and enzyme modulation compared to bromophenoxy analogs (e.g., ), which prioritize lipophilicity.
  • Scaffold Impact : Thiopyridine (CD73 inhibitors) and indolin-3-ylidene scaffolds () demonstrate distinct target profiles compared to phenylacetamides, underscoring the importance of core structure in drug design.

Biological Activity

2-(2-((4-Bromophenoxy)methyl)morpholino)acetamide is a morpholine derivative notable for its structural complexity, which includes a bromophenoxy group and an acetamide functional group. Its molecular formula is C14H18BrN2O3, with a molecular weight of approximately 329.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromophenol with formaldehyde and morpholine, followed by acylation with acetic anhydride or acetic acid. This synthetic route yields the target compound with a reported yield of approximately 83.8% .

Biological Activity

The biological activity of this compound has been explored in various studies, indicating potential applications in different therapeutic areas.

The mechanism of action for this compound likely involves interactions with specific biomolecular targets, potentially modulating pathways related to inflammation and cancer. Morpholine derivatives are known for enhancing solubility and bioavailability, making them suitable candidates for drug development .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, morpholine derivatives have been documented to possess activity against various bacterial strains, suggesting that this compound may also exhibit similar effects .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into its unique properties.

Compound NameChemical FormulaKey Features
2-Morpholino-N-(4-phenylthiazol-2-yl)acetamideC15H17N3O2SContains a thiazole ring; potential antimicrobial activity
2-(4-fluorophenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamideC24H25FN2O2Contains a fluorophenyl group; used in cancer research
2-(4-bromo-2-methylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamideC15H21BrN2O3Similar brominated structure; potential neuroprotective properties

Uniqueness : The unique combination of the bromophenoxy group and the morpholine moiety in this compound differentiates it from other similar compounds. This specific structural arrangement may confer distinct biological activities and interactions compared to other morpholine derivatives .

Case Studies

While detailed case studies specifically focusing on this compound are scarce, related research highlights its potential:

  • Study on Morpholine Derivatives : A study demonstrated that certain morpholine derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine enhanced their efficacy .
  • Antiviral Research : In investigations involving related compounds, certain morpholine derivatives were identified as potent inhibitors of viral proteases, suggesting that modifications to the morpholine structure could enhance antiviral properties .

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